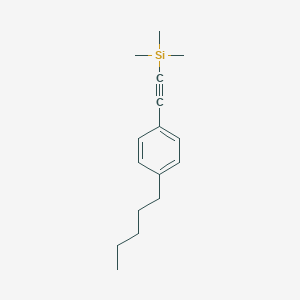

![molecular formula C6H9N3O B178630 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol CAS No. 126353-18-2](/img/structure/B178630.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is a chemical compound that has been synthesized and studied for various applications. It is a building block in medicinal chemistry and has been used in the synthesis of various compounds .

Synthesis Analysis

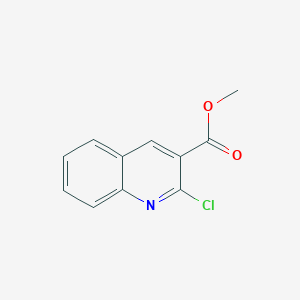

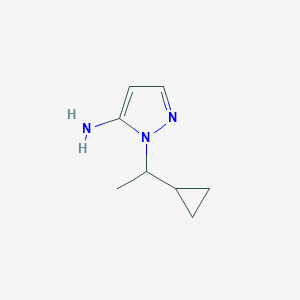

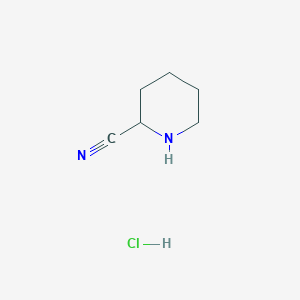

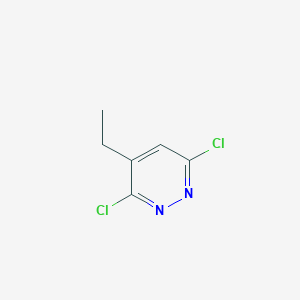

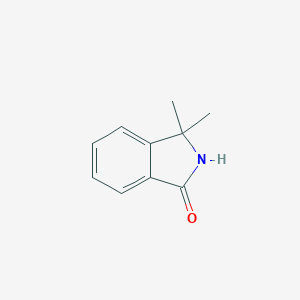

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol involves several steps. The production of tetrahydropyrazolo [1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals was discussed. The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields . Another approach involves a one-step synthesis of diversely substituted pyrazolo [1,5- a ]pyrimidines from saturated ketones and 3-aminopyrazoles .Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol allows for the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings .Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol include the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings .科学研究应用

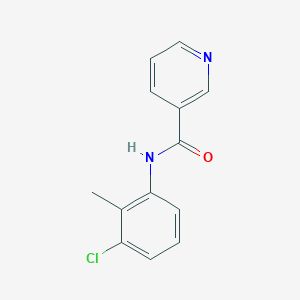

Antiviral Therapeutics

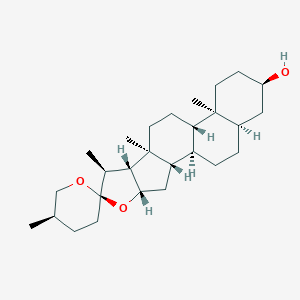

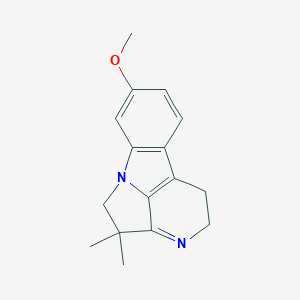

This compound has been identified as a core protein allosteric modulator (CpAM) for Hepatitis B Virus (HBV), showing effectiveness against a broad range of nucleoside-resistant HBV mutants. In an HBV AAV mouse model, the lead compound demonstrated oral administration efficacy in suppressing HBV DNA viral load .

Synthesis Building Blocks

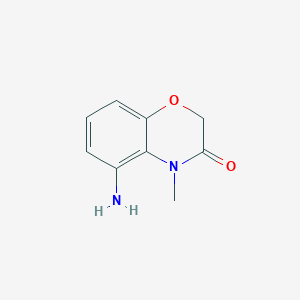

The compound serves as a scaffold for synthesizing a set of building blocks. These can be synthesized on a multigram scale in a cost-efficient manner, with the possibility of introducing various substituents, neutral or functionalized, at different positions on the pyrazole and/or piperazine rings .

Chemical Synthesis Routes

Distinct synthetic routes have been reported for derivatives of this compound. One route involves the hydrogenation of pyrazolo[1,5-a]pyridines, while another route utilizes pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .

未来方向

The future directions of research on 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol could involve further modification of such building blocks in the 3rd position by various functional groups . Additionally, the synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo [1,5-a]pyrazine as a bifunctional scaffold is discussed .

作用机制

Target of Action

The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus .

Pharmacokinetics

It’s noted that a lead compound was able to inhibit hbv dna viral load through oral administration in an hbv aav mouse model , suggesting good bioavailability.

Result of Action

The result of the action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is the inhibition of HBV replication. This is achieved by its interaction with the HBV core protein, leading to the suppression of the viral DNA load .

属性

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-2,5,7,10H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZOEIIEAAPKIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C(=CC=N2)N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596838 |

Source

|

| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126353-18-2 |

Source

|

| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)